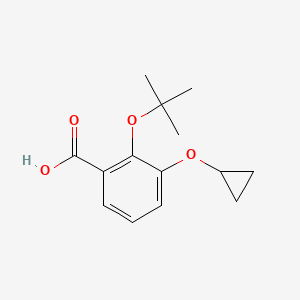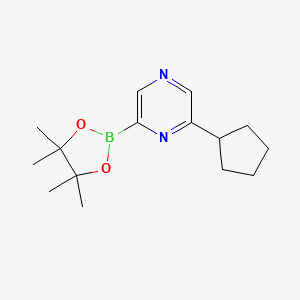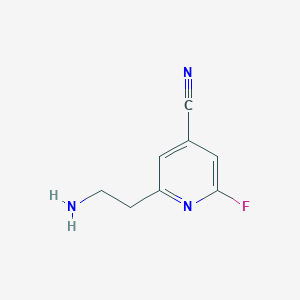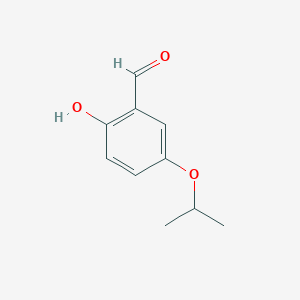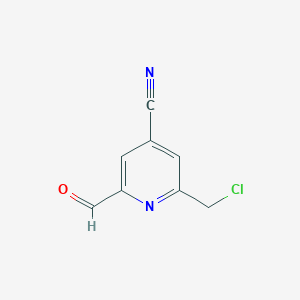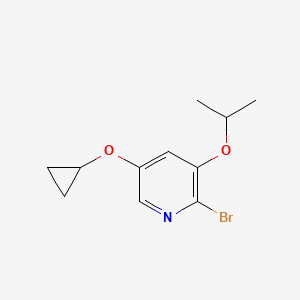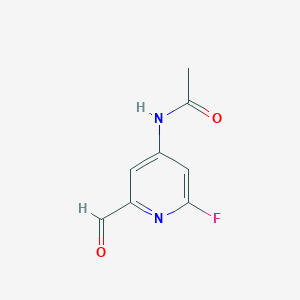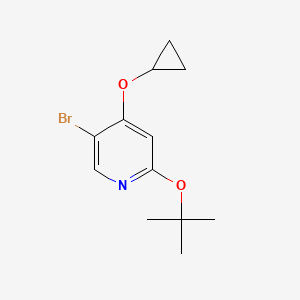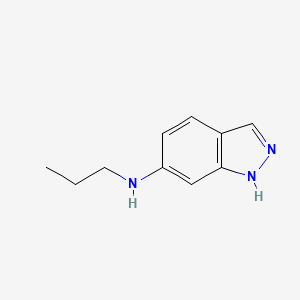
N-Propyl-1H-indazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indazol-6-amine, N-propyl- is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Indazol-6-amine, N-propyl- is particularly interesting due to its potential use in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including indazol-6-amine, N-propyl-, can be achieved through various methods. One common approach involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another method includes the Ag-catalyzed nitration-annulation with tert-butyl nitrite . Additionally, iodine-mediated intramolecular aryl and sp3 C-H amination has been employed . These methods generally provide good to excellent yields with minimal byproducts.
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed reactions due to their efficiency and high yields. The use of transition metals such as copper and silver in catalytic amounts helps in achieving the desired product with fewer side reactions .
化学反応の分析
Types of Reactions
Indazol-6-amine, N-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or aryl groups to the indazole core .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of indazol-6-amine, N-propyl- involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it interferes with the enzyme’s activity, leading to the suppression of tryptophan metabolism and subsequent inhibition of cancer cell proliferation . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
Indazole: The parent compound, known for its wide range of biological activities.
Indazol-3-amine: Another derivative with potential anticancer properties.
Indazol-4-amine: Studied for its enzyme inhibitory activities.
Uniqueness
Indazol-6-amine, N-propyl- stands out due to its specific substitution pattern, which may confer unique biological activities compared to other indazole derivatives. Its potential as an IDO1 inhibitor and anticancer agent highlights its significance in medicinal chemistry .
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
N-propyl-1H-indazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-11-9-4-3-8-7-12-13-10(8)6-9/h3-4,6-7,11H,2,5H2,1H3,(H,12,13) |
InChIキー |
RDTCCXTUNRPKLA-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=CC2=C(C=C1)C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





